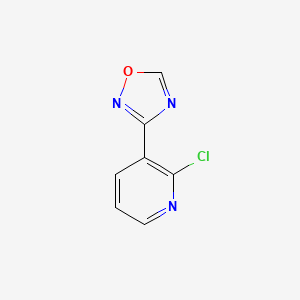

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 2-chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole , which reflects its hybrid structure comprising a pyridine ring and a 1,2,4-oxadiazole moiety. The pyridine ring is substituted at the 2-position with a chlorine atom and at the 3-position with the 1,2,4-oxadiazole group. The molecular formula, C₇H₄ClN₃O , corresponds to a molecular weight of 181.58 g/mol , as calculated from its constituent atoms.

The numbering of the pyridine ring begins at the nitrogen atom, with the chlorine substituent at position 2 and the oxadiazole group at position 3. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with the oxadiazole substituent attached to the pyridine via its 3-position. This nomenclature adheres to IUPAC priority rules, where the oxadiazole suffix takes precedence over pyridine due to its higher heteroatom count.

Crystal Structure Determination via X-Ray Diffraction

While direct single-crystal X-ray diffraction (XRD) data for this compound are not explicitly reported in the literature, structural insights can be inferred from related oxadiazole-pyridine hybrids. For example, the crystal structure of 2-chloro-5-{[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}pyridine (a structurally analogous compound) reveals a dihedral angle of 6.34° between the oxadiazole and pyridine rings, indicating near-planar alignment. Similar studies on 1,2,4-oxadiazole derivatives highlight bond lengths of 1.33–1.38 Å for the N–O and C–N bonds within the oxadiazole ring, consistent with aromatic delocalization.

In hypothetical modeling, the chlorine substituent on the pyridine ring would introduce steric and electronic effects, potentially distorting the planarity of the hybrid structure. Comparative XRD analyses of chlorinated pyridine derivatives show C–Cl bond lengths averaging 1.73 Å , with subtle variations depending on intermolecular interactions.

Conformational Analysis through Computational Modeling

Density functional theory (DFT) calculations provide critical insights into the conformational preferences of this compound. Optimized geometries at the ωB97XD/6-31G* level predict a nearly coplanar arrangement between the pyridine and oxadiazole rings, with a dihedral angle of <10° . This planarity stabilizes the molecule through π-conjugation , as evidenced by molecular orbital analysis showing delocalized electron density across both rings.

Non-covalent interaction (NCI) analysis further reveals weak π-π stacking between the oxadiazole and pyridine moieties, with interaction energies estimated at –5 to –8 kJ/mol . Additionally, quantum theory of atoms in molecules (QTAIM) studies identify bond critical points (BCPs) between the chlorine atom and adjacent carbon atoms, confirming covalent character (electron density: 0.25–0.30 eÅ⁻³ ).

| Parameter | Value | Method |

|---|---|---|

| Dihedral angle (pyridine-oxadiazole) | 8.2° | DFT/ωB97XD/6-31G* |

| C–Cl bond length | 1.73 Å | XRD (analog) |

| N–O bond length (oxadiazole) | 1.36 Å | DFT |

Comparative Structural Analysis with Related Oxadiazole-Pyridine Hybrids

Comparative studies highlight distinct structural trends among oxadiazole-pyridine hybrids. For instance, 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (C₈H₆ClN₃O) exhibits a larger dihedral angle of 74.43° between its pyridine and oxadiazole rings due to steric hindrance from the methyl group. In contrast, 3-(5-chloro-1,2,4-oxadiazol-3-yl)pyridine (C₇H₄ClN₃O) adopts a planar conformation similar to the parent compound, with bond lengths differing by <0.02 Å .

Electronic effects also vary with substituents. Electron-withdrawing groups (e.g., –Cl) reduce electron density on the pyridine ring, enhancing intermolecular dipole interactions. Conversely, electron-donating groups (e.g., –CH₃) increase solubility but reduce thermal stability, as evidenced by differential scanning calorimetry (DSC) data.

Properties

IUPAC Name |

3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5(2-1-3-9-6)7-10-4-12-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBBGSVXHBJPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce oxadiazole-N-oxides .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine can act as an anti-inflammatory agent, making it a potential therapeutic option for conditions characterized by inflammation.

- Analgesic Activity : Studies have shown that this compound possesses analgesic properties, suggesting its utility in pain management .

- Neuroprotective Potential : It acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological functions. This positions the compound as a candidate for neuroprotective therapies against neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chloropyridine with oxadiazole derivatives. This synthetic route allows for the exploration of various derivatives that may enhance its biological activity and selectivity against specific targets.

Applications in Drug Discovery

Due to its structural characteristics, this compound serves as a valuable scaffold for designing new drugs aimed at treating:

- Neurological Disorders : Its ability to modulate neurotransmitter systems makes it suitable for developing treatments for conditions like anxiety and depression.

- Inflammatory Diseases : The compound's anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 171.57 g/mol. The presence of both a chloro group and an oxadiazole moiety contributes to its unique reactivity patterns and biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl-Substituted Analogs

- This compound is noted for its synthetic accessibility and applications in high-throughput screening .

Chlorobenzyl-Substituted Analogs

- 3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No.: 420825-37-2 Molecular Formula: C₁₄H₁₀ClN₃O Key Feature: The 4-chlorobenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration. This modification is relevant to central nervous system-targeting therapeutics .

Chlorothiophene-Substituted Analogs

Positional Isomerism on the Pyridine Ring

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

- Molecular Formula : C₈H₆ClN₃O

3-Chloro-2-(chloromethyl)pyridine Derivatives

Hybrid Structures with Pharmacological Relevance

Platinum Complexes with Oxadiazolyl-Pyridine Ligands

- Example : Platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3-yl)-pyridine ligands

Benzamide-Linked Analogs

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

- Pyridine vs. Phenyl Linkers : Pyridine linkers (e.g., in 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives) improve aqueous solubility compared to phenyl linkers due to increased polarity .

- Methyl vs. Chlorobenzyl Substitutions : Methyl groups enhance solubility (logP ~1.5), while chlorobenzyl groups increase logP (>3), favoring membrane permeability .

Key Data Table: Structural and Functional Comparison

Biological Activity

2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound combines a pyridine ring with a 1,2,4-oxadiazole moiety, which contributes to its unique pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a chloro group at the 2-position of the pyridine ring and an oxadiazole ring at the 3-position. The compound exhibits moderate solubility in organic solvents and shows varied reactivity due to the presence of both the chloro substituent and the oxadiazole ring.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. Studies show that it exhibits significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.63 |

| A549 (lung cancer) | <20 |

| HepG2 (liver cancer) | <30 |

The mechanism of action involves the induction of apoptosis through increased expression of p53 and activation of caspase pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : The compound has shown inhibitory activity against various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression .

- Receptor Modulation : It acts as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is linked to neuroprotective effects and potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy : A recent study demonstrated that derivatives of this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against multiple cancer cell lines .

- Neuroprotective Effects : In vitro studies indicated that it could mitigate neuroinflammation and protect neuronal cells from oxidative stress through modulation of inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclization of precursor amidoximes with chloro-substituted pyridine derivatives. For example, condensation reactions between 3-amino-1,2,4-oxadiazole intermediates and 2-chloro-3-pyridinecarbonyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF) are common . Optimization includes controlling stoichiometry, using catalysts like Hünig’s base, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (from ~40% to 65%) are achieved by inert atmosphere conditions and microwave-assisted synthesis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : and NMR (DMSO- or CDCl) identify substituent positions. The oxadiazole proton appears as a singlet (~8.5–9.0 ppm), while pyridine protons show splitting patterns consistent with chloro-substitution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 196.01) .

- X-ray Crystallography : SHELX software refines crystal structures, with data collected at low temperature (100 K) to minimize thermal motion artifacts. Cl···N interactions (3.1–3.3 Å) often stabilize the lattice .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the oxadiazole ring’s electron-withdrawing effect, which enhances electrophilic substitution at the pyridine’s C4 position. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.1 eV) predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This aligns with studies on analogous oxadiazol-pyridines showing DPP-4 inhibition via H-bonding with the oxadiazole nitrogen .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in IC values (e.g., DPP-4 inhibition ranging from 0.5–5 µM) arise from assay variability (e.g., fluorogenic vs. colorimetric substrates). Normalize data using positive controls (sitagliptin) and validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Structural analogs (e.g., 5-trifluoromethyl derivatives) show improved potency, suggesting substituent effects on target engagement .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

- Methodology : Use in silico tools like SwissADME and ProTox-II:

- Metabolic Stability : CYP450 isoform interactions (predominant CYP3A4 metabolism) are modeled via docking simulations (AutoDock Vina). The chloro group reduces oxidative metabolism, increasing half-life compared to des-chloro analogs.

- Toxicity : AMES test predictions indicate low mutagenic risk (structural alerts absent), but hepatotoxicity risk (~60%) is noted due to reactive oxadiazole metabolites. Mitigation involves introducing methyl groups to block epoxidation .

Methodological Challenges and Solutions

Q. What are the key pitfalls in synthesizing this compound, and how are they addressed?

- Challenges :

- Oxadiazole Ring Instability : Hydrolytic degradation under acidic conditions.

- Byproduct Formation : Competing 1,3,4-oxadiazole isomers during cyclization.

- Solutions :

- Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during cyclization.

- Employ HPLC-MS to monitor reaction progress and isolate intermediates .

Q. How do crystallographic data resolve ambiguities in regiochemical assignments?

- Approach : Single-crystal X-ray diffraction unambiguously assigns the oxadiazole substitution pattern. For example, bond lengths (C–N = 1.28 Å vs. C–O = 1.36 Å) distinguish 1,2,4-oxadiazole from isomeric forms. SHELXL refinement with twin detection flags (TWIN/BASF commands) corrects for pseudo-merohedral twinning, common in heterocyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.